molecular formula C28H34O3 B14724733 Cyclohexyl(phenyl)acetic anhydride CAS No. 5446-75-3

Cyclohexyl(phenyl)acetic anhydride

Cat. No.: B14724733
CAS No.: 5446-75-3
M. Wt: 418.6 g/mol
InChI Key: YYVKJPVHYXQDTL-UHFFFAOYSA-N
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Description

Cyclohexyl(phenyl)acetic anhydride is an organic compound that belongs to the class of acid anhydrides It is characterized by the presence of both cyclohexyl and phenyl groups attached to an acetic anhydride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexyl(phenyl)acetic anhydride can be synthesized through the reaction of cyclohexyl(phenyl)acetic acid with acetic anhydride. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the anhydride. The reaction can be represented as follows:

Cyclohexyl(phenyl)acetic acid+Acetic anhydrideCyclohexyl(phenyl)acetic anhydride+Acetic acid\text{Cyclohexyl(phenyl)acetic acid} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} Cyclohexyl(phenyl)acetic acid+Acetic anhydride→Cyclohexyl(phenyl)acetic anhydride+Acetic acid

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalysts to enhance the reaction rate and yield. Common catalysts include strong acids such as sulfuric acid or Lewis acids like aluminum chloride. The reaction is typically carried out in a controlled environment to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Cyclohexyl(phenyl)acetic anhydride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Alcohols: React with this compound to form esters.

    Amines: React to form amides.

    Water: Hydrolyzes the anhydride to form the corresponding acids.

Major Products Formed:

    Esters: Formed from the reaction with alcohols.

    Amides: Formed from the reaction with amines.

    Carboxylic Acids: Formed from hydrolysis.

Mechanism of Action

The mechanism of action of cyclohexyl(phenyl)acetic anhydride primarily involves nucleophilic acyl substitution reactions. The compound’s carbonyl carbon is electrophilic, making it susceptible to attack by nucleophiles. The reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of the leaving group (acetic acid) to form the final product .

Comparison with Similar Compounds

Uniqueness: Cyclohexyl(phenyl)acetic anhydride is unique due to the presence of both cyclohexyl and phenyl groups, which can influence its reactivity and the types of products formed in its reactions. This dual functionality makes it a versatile reagent in organic synthesis and industrial applications .

Properties

CAS No.

5446-75-3

Molecular Formula

C28H34O3

Molecular Weight

418.6 g/mol

IUPAC Name

(2-cyclohexyl-2-phenylacetyl) 2-cyclohexyl-2-phenylacetate

InChI

InChI=1S/C28H34O3/c29-27(25(21-13-5-1-6-14-21)22-15-7-2-8-16-22)31-28(30)26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1,3,5-6,9-10,13-14,17-18,22,24-26H,2,4,7-8,11-12,15-16,19-20H2

InChI Key

YYVKJPVHYXQDTL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(C2=CC=CC=C2)C(=O)OC(=O)C(C3CCCCC3)C4=CC=CC=C4

Origin of Product

United States

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